molecular formula C11H11Cl2NO4 B2761221 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid CAS No. 1103895-69-7

2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid

Cat. No. B2761221
CAS RN: 1103895-69-7
M. Wt: 292.11
InChI Key: ISZMSTLXGGJJCR-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorobenzamido)acetic acid” is a chemical compound with the CAS Number: 667403-46-5 . It is a white to yellow powder or crystals .


Molecular Structure Analysis

The molecular weight of “2-(2,5-Dichlorobenzamido)acetic acid” is 248.06 . The MDL number is MFCD03175234 .


Physical And Chemical Properties Analysis

“2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Biological Production of Malic Acid

Malic acid, closely related to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid in its structural components, has seen extensive research regarding its biological production using wild type and metabolic engineered strains. The interest in malic acid stems from its application as a precursor in the food, chemical, and pharmaceutical industries. Recent advances have focused on metabolic engineering to enhance malic acid production, leveraging pathways like the non-oxidative pathway, oxidative pathway, and glyoxylate cycle for improved yields (Dai et al., 2018).

Polyhydroxyalkanoates in Tissue Engineering

Polyhydroxyalkanoates (PHA), which include polymers of hydroxybutanoic acid derivatives, are explored for their potential in tissue engineering. PHAs are produced by microorganisms and possess properties that make them suitable for creating biodegradable medical devices and scaffolding for tissue regeneration. Their application ranges from sutures to cardiovascular patches, illustrating the versatility and biocompatibility of these materials in medical applications (Chen & Wu, 2005).

Synthesis of Amino Acids

The stereo-selective synthesis of amino acids, including structures similar to this compound, has been demonstrated through biocatalytic processes. These processes involve coupling aldol reactions with transaminations, leveraging enzymes like aldolases and transaminases for the production of chiral amino acids. This method underscores the importance of biocatalysis in generating essential building blocks for pharmaceuticals and industrial applications (Hernández et al., 2017).

Environmental Bioremediation

Studies on microorganisms that degrade environmental pollutants have revealed the capacity of specific strains to metabolize compounds structurally related to this compound. For instance, Aminobacter sp. MSH1 can use 2,6-dichlorobenzamide, a groundwater micropollutant, as a sole carbon source. Understanding these microbial pathways offers insights into bioremediation strategies that could potentially apply to compounds like this compound (Raes et al., 2019).

Safety and Hazards

The safety information for “2-(2,5-Dichlorobenzamido)acetic acid” includes the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMSTLXGGJJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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